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PROTAC CDK9 degrader-5 -

PROTAC CDK9 degrader-5

Catalog Number: EVT-15275697
CAS Number:
Molecular Formula: C42H48Cl2N8O9
Molecular Weight: 879.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

PROTAC CDK9 degrader-5 was synthesized and characterized by researchers at MedChemExpress, a company specializing in chemical biology tools. It falls under the classification of small molecule inhibitors and is specifically categorized as a selective degrader targeting cyclin-dependent kinase 9. This compound is part of a broader class of PROTACs that have gained attention for their potential in drug discovery and development, particularly in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC CDK9 degrader-5 involves several key steps:

  1. Selection of Warhead: The initial step includes choosing a potent inhibitor of cyclin-dependent kinase 9 as the warhead. This warhead is critical for binding to the target protein.
  2. Linker Design: A suitable linker is designed to connect the warhead with an E3 ligase ligand, typically Cereblon. The linker length and composition are optimized to ensure effective binding and degradation.
  3. Coupling Reaction: The warhead and E3 ligase ligand are coupled through a chemical reaction, often involving amide bond formation or similar reactions that allow for stable linkage.
  4. Purification and Characterization: The final product undergoes purification using techniques such as high-performance liquid chromatography (HPLC) and is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

The molecular formula of PROTAC CDK9 degrader-5 is C28H34N6O7C_{28}H_{34}N_{6}O_{7}, with a molecular weight of approximately 613.66 g/mol. The compound features a complex structure that includes:

  • A cyclin-dependent kinase 9 inhibitor moiety.
  • A linker that connects the inhibitor to an E3 ligase ligand.
  • Functional groups that enhance solubility and binding affinity.

The structural configuration allows for optimal interaction with both the target protein and the E3 ligase, facilitating efficient ubiquitination and subsequent proteasomal degradation .

Chemical Reactions Analysis

Reactions and Technical Details

The mechanism by which PROTAC CDK9 degrader-5 induces degradation involves several chemical reactions:

  1. Formation of Ternary Complex: Upon administration, the compound binds simultaneously to cyclin-dependent kinase 9 and Cereblon, forming a ternary complex.
  2. Ubiquitination: This complex facilitates the transfer of ubiquitin molecules from E2 conjugating enzymes to lysine residues on cyclin-dependent kinase 9, marking it for degradation.
  3. Proteasomal Degradation: The ubiquitinated cyclin-dependent kinase 9 is then recognized by the proteasome, leading to its degradation into smaller peptides .
Mechanism of Action

Process and Data

The action mechanism of PROTAC CDK9 degrader-5 can be summarized as follows:

  1. Binding: The compound binds to cyclin-dependent kinase 9 through its warhead while simultaneously engaging Cereblon via its E3 ligase ligand.
  2. Ubiquitination: This dual binding promotes ubiquitination of cyclin-dependent kinase 9 by E3 ligase enzymes.
  3. Degradation: The tagged protein is directed to the proteasome for degradation, effectively reducing cyclin-dependent kinase 9 levels within the cell.

This mechanism not only reduces the levels of cyclin-dependent kinase 9 but also has implications for downstream signaling pathways involved in cancer progression .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form, typically white or off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide at concentrations greater than 104 mg/mL (169.47 mM).

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may require specific storage conditions to maintain integrity.
  • Purity: High purity grade (>98%) ensures reliable performance in research applications.

These properties are crucial for ensuring that PROTAC CDK9 degrader-5 can be effectively utilized in experimental settings without significant degradation or loss of activity .

Applications

Scientific Uses

PROTAC CDK9 degrader-5 has significant potential applications in scientific research, particularly in cancer biology:

  1. Cancer Research: It serves as a tool for studying the role of cyclin-dependent kinase 9 in cancer cell proliferation and survival.
  2. Therapeutic Development: The compound can be explored as a potential therapeutic agent against cancers characterized by aberrant cyclin-dependent kinase 9 activity, including triple-negative breast cancer and other malignancies resistant to traditional therapies.
  3. Mechanistic Studies: Researchers can use PROTAC CDK9 degrader-5 to investigate the mechanisms underlying protein degradation pathways and their implications in cellular signaling networks .
Introduction to CDK9 as a Therapeutic Target in Oncogenic Transcription

Role of CDK9 in Transcriptional Elongation and Cell Cycle Regulation

Cyclin-dependent kinase 9 (CDK9) serves as the catalytic core of the Positive Transcription Elongation Factor b (P-TEFb) complex, where it partners with cyclin T (T1, T2a, T2b) or cyclin K. This complex governs a critical checkpoint in transcription: the release of RNA polymerase II (RNA Pol II) from promoter-proximal pausing. CDK9 phosphorylates two key targets: the carboxyl-terminal domain (CTD) of RNA Pol II at serine 2 (Ser2) and components of the negative elongation complex (NELF/DSIF). This phosphorylation triggers productive transcriptional elongation, enabling synthesis of full-length mRNA transcripts [3] [8].

CDK9 exists in two isoforms—CDK942 (42 kDa) and CDK955 (55 kDa)—both transcribed from the same gene but differing in promoter usage and N-terminal structure. CDK955 contains an additional 117 amino acids with proline- and glycine-rich regions, influencing its subcellular localization: CDK942 resides predominantly in the nucleoplasm, while CDK955 accumulates in nuclear speckles. Both isoforms share identical kinase domains and phosphorylation patterns but may perform non-redundant functions. CDK955 associates with DNA repair protein Ku70, suggesting roles beyond transcription [8].

Table 1: Key Characteristics of CDK9 Isoforms

CharacteristicCDK942CDK955
Molecular Weight42 kDa55 kDa
N-terminal FeaturesStandard kinase domain+117 aa (proline/glycine-rich)
Subcellular LocalizationNucleoplasmNuclear speckles
Promoter Activity in HeLaHighLow
Putative Unique FunctionsTranscriptional elongationDNA repair (Ku70 association)

Activity of CDK9 is tightly regulated through association with inhibitory complexes like 7SK snRNP, which sequesters P-TEFb via HEXIM1/2 proteins. Cellular stresses (e.g., DNA damage) dynamically modulate this sequestration, allowing rapid transcriptional reprogramming [8].

CDK9 Overexpression in Hematologic and Solid Tumor Malignancies

CDK9 dysregulation is oncogenic across diverse cancers due to its role in transcribing short-lived anti-apoptotic proteins and oncogenes. Key dependencies include:

  • Hematologic Malignancies: CDK9 maintains high expression of BCL-2 family anti-apoptotic proteins like MCL-1. In acute myeloid leukemia (AML), CDK9 inhibition rapidly depletes MCL-1, triggering apoptosis. CDK9 also stabilizes the MYC oncoprotein via phosphorylation at Ser62, amplifying its transcriptional output in lymphomas [3] [4] [6].
  • Solid Tumors: CDK9 overexpression correlates with poor prognosis in pancreatic, prostate, and breast cancers. In MYC-amplified tumors, CDK9 is recruited to super-enhancers, driving transcription of pro-survival genes. Chordomas and colorectal cancers similarly exhibit CDK9 dependency [6] [8] [10].

Mechanistically, cancer cells exploit CDK9 to sustain "transcriptional addiction"—continuous production of oncoproteins like MYC, MCL-1, and cyclin D1. This creates a therapeutic vulnerability: inhibiting CDK9 disrupts this amplified transcriptional circuit [4] [6].

Limitations of Traditional CDK9 Inhibitors and Rationale for PROTAC-Based Degradation

First-generation CDK9 inhibitors (e.g., flavopiridol, dinaciclib) are ATP-competitive molecules with significant limitations:

  • Lack of Selectivity: Flavopiridol inhibits CDK1, 2, 4, 6, 7, and 9 at nanomolar concentrations, causing broad cytotoxicity. Dose-limiting toxicities include neutropenia, thromboembolism, and tumor lysis syndrome [6] [8].
  • Incomplete Target Suppression: Inhibitors block kinase activity transiently, requiring sustained high concentrations for efficacy. Rebound transcription occurs upon drug clearance [10].
  • Kinase-Independent Functions: CDK9 scaffolds non-kinase complexes, which inhibitors fail to disrupt. Degradation may ablate these functions [2].

Table 2: Evolution of CDK9-Targeted Agents

GenerationRepresentative AgentsKey LimitationsSelectivity Profile
Pan-CDKFlavopiridol, DinaciclibDose-limiting toxicity; poor kinase selectivityCDK1,2,4,6,7,9
SelectiveAtuveciclib, EnitociclibNeutropenia (manageable with G-CSF)CDK9 > CDK2,5 (10-50 fold)
PROTACPROTAC CDK9 degrader-5None reported in preclinical modelsCRBN-dependent degradation

PROteolysis TArgeting Chimeras (PROTACs) offer a paradigm shift. These heterobifunctional molecules recruit an E3 ubiquitin ligase (e.g., CRBN) to the target protein, inducing polyubiquitination and proteasomal degradation. PROTAC CDK9 degrader-5 exemplifies this approach:

  • Structure: Comprises a CDK9-binding ligand linked to pomalidomide (CRBN recruiter) via an alkyl chain [1] [7] [10].
  • Mechanism Advantage: Catalytic degradation removes both enzymatic and scaffolding functions. Effects persist beyond drug exposure, reducing dosing frequency [10].
  • Selectivity: Exploits surface lysine accessibility on CDK9. Degrades CDK9 isoforms with DC50 values of 0.10 μM (CDK942) and 0.14 μM (CDK955), sparing other CDKs [1] [7].

In MV411 leukemia cells, PROTAC CDK9 degrader-5 (1 μM) degrades CDK9 within 2 hours, suppressing MCL-1 for 24 hours—exceeding the effects of inhibitors alone [1] [7]. This durable suppression is crucial for targeting oncoproteins with rapid turnover.

Properties

Product Name

PROTAC CDK9 degrader-5

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-[1-[11-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]undecanoyl]piperidin-4-yl]-1H-pyrazole-5-carboxamide

Molecular Formula

C42H48Cl2N8O9

Molecular Weight

879.8 g/mol

InChI

InChI=1S/C42H48Cl2N8O9/c43-27-12-10-13-28(44)36(27)39(57)48-29-23-46-50-37(29)40(58)47-25-18-21-51(22-19-25)34(55)15-7-5-3-1-2-4-6-8-20-45-33(54)24-61-31-14-9-11-26-35(31)42(60)52(41(26)59)30-16-17-32(53)49-38(30)56/h9-14,23,25,30H,1-8,15-22,24H2,(H,45,54)(H,46,50)(H,47,58)(H,48,57)(H,49,53,56)

InChI Key

DZJCTNGKFRUZQI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCCCC(=O)N4CCC(CC4)NC(=O)C5=C(C=NN5)NC(=O)C6=C(C=CC=C6Cl)Cl

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